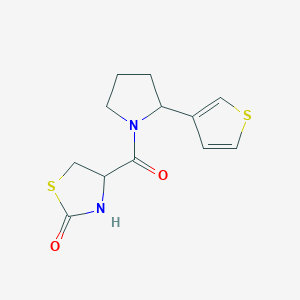
4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one, also known as TTZ or Thiazolidinedione, is a chemical compound with potential therapeutic applications. It belongs to the class of thiazolidinediones, which are used as insulin sensitizers in the treatment of type 2 diabetes. In
科学的研究の応用
4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ) and improving insulin sensitivity. In cancer, 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has been found to have neuroprotective effects and improve cognitive function.
作用機序
The mechanism of action of 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one involves its interaction with PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one binds to the ligand-binding domain of PPARγ and induces a conformational change that allows for the recruitment of coactivators and the activation of target genes. This leads to improved insulin sensitivity, decreased inflammation, and other beneficial effects.
Biochemical and Physiological Effects:
4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have a number of biochemical and physiological effects, including improved insulin sensitivity, decreased inflammation, and reduced oxidative stress. It has also been found to have anti-cancer and neuroprotective effects. However, 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has been associated with some adverse effects, such as weight gain and fluid retention.
実験室実験の利点と制限
4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate gene expression. However, 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one can be expensive and difficult to synthesize, and its effects can be influenced by factors such as diet and exercise.
将来の方向性
There are several potential future directions for research on 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of more potent and selective PPARγ agonists that have fewer adverse effects. Another area of interest is the investigation of 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for more research on the long-term effects of 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one use and its potential interactions with other medications.
Conclusion:
In conclusion, 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves its interaction with PPARγ, leading to improved insulin sensitivity and other beneficial effects. While 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has some limitations and adverse effects, it remains an important area of research for its potential to improve human health.
合成法
The synthesis of 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one involves the reaction of 2-aminothiophene-3-carboxylic acid with N-acylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with thionyl chloride to obtain the final product.
特性
IUPAC Name |
4-(2-thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(9-7-18-12(16)13-9)14-4-1-2-10(14)8-3-5-17-6-8/h3,5-6,9-10H,1-2,4,7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDPSTZUORCSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSC(=O)N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)

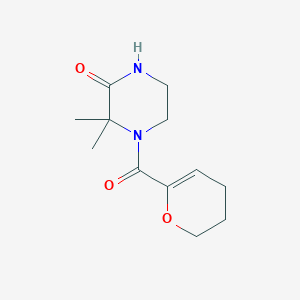
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)
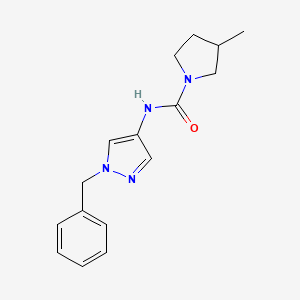

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
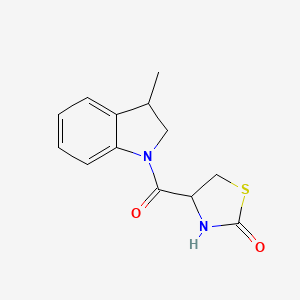
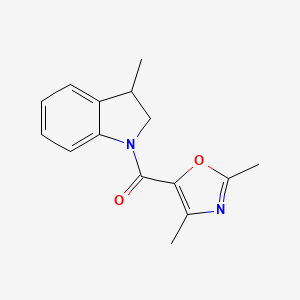
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)
